1,2-Oxazole-4-carbothioamide

Vue d'ensemble

Description

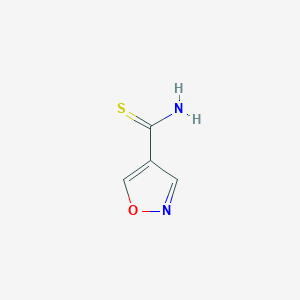

1,2-Oxazole-4-carbothioamide is an organic compound with the molecular formula C(_4)H(_4)N(_2)OS It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2-Oxazole-4-carbothioamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiosemicarbazide with α-haloketones can yield this compound. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide, with the mixture being heated under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Analyse Des Réactions Chimiques

Cyclization via β-Enamino Ketoesters

-

Reagents : β-enamino ketoesters (e.g., derived from azetidine, pyrrolidine, or piperidine enamines) and hydroxylamine hydrochloride.

-

Process : The β-enamino ketoester undergoes intramolecular cyclization and dehydration to form regioisomeric 1,2-oxazole derivatives .

Chemical Reaction Types

The compound participates in diverse chemical reactions, primarily involving its carbothioamide group and oxazole ring:

Substitution Reactions

-

Halogenation :

-

Reacts with halogenated compounds to yield derivatives with enhanced therapeutic potential.

-

Example: Substitution of hydrogen atoms with halogens (e.g., Cl, Br) to form bioactive derivatives.

-

| Reaction Type | Reagents | Products |

|---|---|---|

| Substitution | Halogenated compounds | Therapeutic derivatives |

Oxazole Ring Reactivity

-

The oxazole ring’s aromaticity and heteroatoms enable interactions with electrophiles or nucleophiles, though specific examples are not detailed in the provided sources.

Structural and Functional Insights

-

Spectral Data :

-

¹H NMR : Characteristic signals for the oxazole methine proton (e.g., δ 8.46 ppm) and Boc-group methyl protons (e.g., δ 1.47 ppm) .

-

¹³C NMR : Distinguishes carbons in the oxazole ring (e.g., δ 108.3 ppm for C-4, 150.2 ppm for C-3) .

-

¹⁵N NMR : Resonances for nitrogen atoms in the oxazole and amino groups (e.g., δ −3.1 ppm for oxazole nitrogen) .

-

-

Reactivity Drivers :

-

The carbothioamide group enhances nucleophilic reactivity, facilitating substitution reactions.

-

The oxazole ring’s electron-deficient nature may promote electrophilic substitution, though specific examples require further study.

-

Applications De Recherche Scientifique

1,2-Oxazole-4-carbothioamide is a heterocyclic compound with a five-membered ring containing both oxygen and nitrogen atoms. Research indicates that derivatives of this compound exhibit diverse applications, particularly in scientific research related to anticancer activity and neuroprotective effects [2, 4].

Scientific Research Applications

This compound serves as a building block in synthesizing complex molecules, making it valuable in chemistry. It is also utilized as a probe in biological studies.

Anticancer Activity

Derivatives of Oxazole-4-carbothioamide can induce apoptosis in cancer cells. One study showed that certain derivatives exhibited an EC50 value of 270 nM against colorectal cancer cells, with the mechanism involving the cleavage of PARP and DNA laddering, which are hallmarks of apoptosis. In vivo studies using xenograft models demonstrated that these compounds could significantly inhibit tumor growth; a specific derivative showed a tumor growth inhibition rate of 63% at a dose of 50 mg/kg.

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of Oxazole-4-carbothioamide derivatives against neurodegenerative diseases like Alzheimer's. One hybrid compound demonstrated significant inhibition of glycogen synthase kinase 3 beta (GSK-3β), with an IC50 value of 0.25 µM. This inhibition is crucial for reducing hyperphosphorylation of tau proteins and alleviating oxidative stress-related damage.

Case Studies

- Antimicrobial Efficacy : A comparative study assessed the antibacterial activity of Oxazole-4-carbothioamide against standard antibiotics, showing comparable or superior efficacy against several strains, indicating its potential as an alternative treatment option.

- Cancer Research : In a study focused on colorectal cancer, derivatives of Oxazole-4-carbothioamide were tested for their ability to induce apoptosis in human cancer cell lines, with results indicating significant activity and warranting further exploration into their mechanisms and potential clinical applications.

- Neuroprotection : A recent investigation into the neuroprotective properties of Oxazole-4-carbothioamide highlighted its ability to mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications in treating neurodegenerative disorders.

Mécanisme D'action

The mechanism by which 1,2-oxazole-4-carbothioamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1,2-Oxazole-4-carbothioamide can be compared with other oxazole derivatives and carbothioamides:

Similar Compounds: Examples include 1,3-oxazole-4-carbothioamide and 1,2-thiazole-4-carbothioamide.

Activité Biologique

1,2-Oxazole-4-carbothioamide is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered oxazole ring containing nitrogen and oxygen, along with a carbothioamide functional group. This unique structure enhances its reactivity and potential biological activity compared to other oxazole derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microorganisms. Its mechanism may involve disrupting microbial cell membranes or inhibiting key enzymes necessary for microbial survival.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. For instance, related oxazole derivatives have demonstrated significant tumor growth inhibition in xenograft models, indicating potential as therapeutic agents.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes in both microbial and cancer cells, leading to cell death or growth inhibition.

- Cell Membrane Disruption : By altering the integrity of microbial cell membranes, this compound can prevent the survival and replication of pathogens.

Antimicrobial Studies

In a series of experiments, this compound was tested against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 14 |

Anticancer Studies

In vitro studies using human cancer cell lines (e.g., HCT-116 colorectal carcinoma and HeLa cervical adenocarcinoma) revealed that this compound induced apoptosis. The compound was shown to inhibit cell proliferation significantly.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 10.5 |

| HeLa | 8.3 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of the carbothioamide group in enhancing the biological activity of oxazole derivatives. Modifications to the oxazole ring or carbothioamide group can lead to improved potency against specific biological targets .

Propriétés

IUPAC Name |

1,2-oxazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(8)3-1-6-7-2-3/h1-2H,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYHFVWUAHLFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693007 | |

| Record name | 1,2-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-81-7, 68251-67-2 | |

| Record name | 4-Isoxazolecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Oxazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.